2-chloro-5-(2-oxo-2,3-dihydro-1H-imidazol-1-yl)benzoic acid
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Overview
Description
2-chloro-5-(2-oxo-2,3-dihydro-1H-imidazol-1-yl)benzoic acid is a chemical compound that features a benzoic acid core substituted with a chloro group and an imidazole moiety
Mechanism of Action
Target of Action
Imidazole derivatives, to which this compound belongs, are known to exhibit a broad range of biological activities, suggesting they interact with multiple targets .
Mode of Action
Imidazole derivatives are known to interact with their targets in various ways, leading to a range of biological effects .
Biochemical Pathways
Imidazole derivatives are known to influence a variety of biochemical pathways, contributing to their diverse biological activities .
Result of Action
Imidazole derivatives are known to exhibit a range of biological activities, suggesting they induce various molecular and cellular effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-5-(2-oxo-2,3-dihydro-1H-imidazol-1-yl)benzoic acid typically involves the following steps:
Formation of the imidazole ring: The imidazole ring can be synthesized through the condensation of glyoxal and ammonia, followed by cyclization.
Substitution on the benzoic acid core: The chloro group is introduced via electrophilic aromatic substitution using chlorinating agents such as thionyl chloride or phosphorus pentachloride.
Coupling of the imidazole and benzoic acid moieties: The imidazole moiety is coupled to the benzoic acid core through a nucleophilic substitution reaction, often facilitated by a base such as sodium hydride or potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
2-chloro-5-(2-oxo-2,3-dihydro-1H-imidazol-1-yl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to create derivatives with different properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions typically involve bases like sodium hydroxide or potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
2-chloro-5-(2-oxo-2,3-dihydro-1H-imidazol-1-yl)benzoic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-5-(2-oxo-2,3-dihydro-1H-benzimidazol-1-yl)benzoic acid
- 2-chloro-5-(2-oxo-2,3-dihydro-1H-indazol-1-yl)benzoic acid
- 2-chloro-5-(2-oxo-2,3-dihydro-1H-pyrimidin-1-yl)benzoic acid
Uniqueness
2-chloro-5-(2-oxo-2,3-dihydro-1H-imidazol-1-yl)benzoic acid is unique due to the presence of both a chloro group and an imidazole moiety, which confer specific chemical and biological properties
Properties
IUPAC Name |
2-chloro-5-(2-oxo-1H-imidazol-3-yl)benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClN2O3/c11-8-2-1-6(5-7(8)9(14)15)13-4-3-12-10(13)16/h1-5H,(H,12,16)(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJVNDUKCMJUIKN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N2C=CNC2=O)C(=O)O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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